Iniparib Iniparib Iniparib, also known as SAR-240550; NSC-746045; BSI-201; IND-71677; NIBA; INO-2BA, is a small-molecule prodrug inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1) with potential chemosensitizing, radiosensitizing and antineoplastic activities. In vivo, PARP-1 inhibitor BSI-201 is converted to the active drug, which selectively binds to PARP-1 and inhibits PARP-1- mediated DNA repair. Consequently, this agent may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapy and radiation therapy. In addition, PARP-1 inhibitor BSI-201 may exhibit direct antineoplastic activity against cancers defective in DNA repair.
Brand Name: Vulcanchem
CAS No.: 160003-66-7
VCID: VC0548575
InChI: InChI=1S/C7H5IN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)
SMILES: C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])I
Molecular Formula: C7H5IN2O3
Molecular Weight: 292.03 g/mol

Iniparib

CAS No.: 160003-66-7

Inhibitors

VCID: VC0548575

Molecular Formula: C7H5IN2O3

Molecular Weight: 292.03 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Iniparib - 160003-66-7

CAS No. 160003-66-7
Product Name Iniparib
Molecular Formula C7H5IN2O3
Molecular Weight 292.03 g/mol
IUPAC Name 4-iodo-3-nitrobenzamide
Standard InChI InChI=1S/C7H5IN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)
Standard InChIKey MDOJTZQKHMAPBK-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])I
Canonical SMILES C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])I
Appearance Solid powder
Description Iniparib, also known as SAR-240550; NSC-746045; BSI-201; IND-71677; NIBA; INO-2BA, is a small-molecule prodrug inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1) with potential chemosensitizing, radiosensitizing and antineoplastic activities. In vivo, PARP-1 inhibitor BSI-201 is converted to the active drug, which selectively binds to PARP-1 and inhibits PARP-1- mediated DNA repair. Consequently, this agent may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapy and radiation therapy. In addition, PARP-1 inhibitor BSI-201 may exhibit direct antineoplastic activity against cancers defective in DNA repair.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >5 years if stored properly
Solubility Soluble in DMSO, not soluble in water.
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms BSI-201; BSI201; BSI 201; NSC746045; NSC-746045; NSC 746045; ND-71677; NIBA; INO-2BA; SAR-240550; Iniparib
Reference 1: Pal SK, Childs BH, Pegram M. Triple negative breast cancer: unmet medical needs. Breast Cancer Res Treat. 2010 Dec 15. [Epub ahead of print] PubMed PMID: 21161370.
2: Liang H, Tan AR. Iniparib, a PARP1 inhibitor for the potential treatment of cancer, including triple-negative breast cancer. IDrugs. 2010 Sep;13(9):646-56. Review. PubMed PMID: 20799148.
3: He JX, Yang CH, Miao ZH. Poly(ADP-ribose) polymerase inhibitors as promising cancer therapeutics. Acta Pharmacol Sin. 2010 Sep;31(9):1172-80. Epub 2010 Aug 2. PubMed PMID: 20676117.
4: Maxmen A. Beyond PARP inhibitors: agents in pipelines target DNA repair mechanisms. J Natl Cancer Inst. 2010 Aug 4;102(15):1110-1. Epub 2010 Jul 28. PubMed PMID: 20668266.
5: Hashimoto K, Tamura K. [Breakthrough breast cancer treatment--PARP inhibitor, BRCA, and triple negative breast cancer]. Gan To Kagaku Ryoho. 2010 Jul;37(7):1187-91. Review. Japanese. PubMed PMID: 20647696.
6: Gartner EM, Burger AM, Lorusso PM. Poly(adp-ribose) polymerase inhibitors: a novel drug class with a promising future. Cancer J. 2010 Mar-Apr;16(2):83-90. Review. PubMed PMID: 20404603.
7: Pal SK, Mortimer J. Triple-negative breast cancer: novel therapies and new directions. Maturitas. 2009 Aug 20;63(4):269-74. Epub 2009 Jul 25. Review. PubMed PMID: 19632796.
8: BiPar Sciences presents interim phase 2 results for PARP inhibitor BSI-201 at San Antonio Breast Cancer Symposium. Cancer Biol Ther. 2009 Jan;8(1):2-3. PubMed PMID: 19455741.
9: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Sep;30(7):543-88. PubMed PMID: 18985183.
10: Bauer PI, Mendeleyeva J, Kirsten E, Comstock JA, Hakam A, Buki KG, Kun E. Anti-cancer action of 4-iodo-3-nitrobenzamide in combination with buthionine sulfoximine: inactivation of poly(ADP-ribose) polymerase and tumor glycolysis and the appearance of a poly(ADP-ribose) polymerase protease. Biochem Pharmacol. 2002 Feb 1;63(3):455-62. PubMed PMID: 11853696.
11: Kirsten E, Kun E. Cancer cell selectivity of 5-iodo-6-aminobenzopyrone (INH2BP) and methyl-3,5-diiodo-4(4'-methoxyphenoxy) benzoate (DIME). Int J Mol Med. 2000 Mar;5(3):279-81. PubMed PMID: 10677569.
12: Mendeleyev J, Kirsten E, Hakam A, Buki KG, Kun E. Potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide. Metabolic reduction to the 3-nitroso derivative and induction of cell death in tumor cells in culture. Biochem Pharmacol. 1995 Aug 25;50(5):705-14. PubMed PMID: 7669074.
13: Chuang AJ, Killam KF Jr, Chuang RY, Mendeleyev J, Kun E. Comparison of the cytotoxic and antiretroviral effects of 3-nitrosobenzamide and 4-iodo-3-nitrobenzamide. Proc West Pharmacol Soc. 1994;37:117-9. PubMed PMID: 7527151.
PubChem Compound 9796068
Last Modified Nov 11 2021
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